molecular formula C10H23N3O3 B13413852 N-((R)-1-Hydroxybutan-2-yl)-N-(2-(((R)-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide

N-((R)-1-Hydroxybutan-2-yl)-N-(2-(((R)-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide

Cat. No.: B13413852
M. Wt: 233.31 g/mol
InChI Key: ACMMHOSETAFCPZ-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(®-1-Hydroxybutan-2-yl)-N-(2-((®-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(®-1-Hydroxybutan-2-yl)-N-(2-((®-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the hydroxybutan-2-yl group, followed by the introduction of the nitrous amide functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(®-1-Hydroxybutan-2-yl)-N-(2-((®-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide can undergo several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitrous amide to amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce amines.

Scientific Research Applications

N-(®-1-Hydroxybutan-2-yl)-N-(2-((®-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(®-1-Hydroxybutan-2-yl)-N-(2-((®-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxybutan-2-yl derivatives and nitrous amides. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

N-(®-1-Hydroxybutan-2-yl)-N-(2-((®-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide is unique due to its specific stereochemistry and combination of functional groups

Properties

Molecular Formula

C10H23N3O3

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2R)-1-hydroxybutan-2-yl]-N-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethyl]nitrous amide

InChI

InChI=1S/C10H23N3O3/c1-3-9(7-14)11-5-6-13(12-16)10(4-2)8-15/h9-11,14-15H,3-8H2,1-2H3/t9-,10-/m1/s1

InChI Key

ACMMHOSETAFCPZ-NXEZZACHSA-N

Isomeric SMILES

CC[C@H](CO)NCCN([C@H](CC)CO)N=O

Canonical SMILES

CCC(CO)NCCN(C(CC)CO)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.